Methyl 5-(hydroxymethyl)-3-(methoxymethyl)isoxazole-4-carboxylate
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Overview
Description
Methyl 5-(hydroxymethyl)-3-(methoxymethyl)isoxazole-4-carboxylate is a chemical compound with the molecular formula C6H7NO4 and a molecular weight of 157.12 g/mol . It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including Methyl 5-(hydroxymethyl)-3-(methoxymethyl)isoxazole-4-carboxylate, often involves metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by Cu(I) or Ru(II) but can also be performed using eco-friendly alternatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of green chemistry and sustainable practices are likely to be emphasized to minimize environmental impact and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(hydroxymethyl)-3-(methoxymethyl)isoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.
Reduction: This reaction can reduce the carboxylate group to an alcohol.
Substitution: This reaction can replace functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction of the carboxylate group can produce an alcohol .
Scientific Research Applications
Methyl 5-(hydroxymethyl)-3-(methoxymethyl)isoxazole-4-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 5-(hydroxymethyl)-3-(methoxymethyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives can bind to biological targets based on their chemical diversity, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 5-(hydroxymethyl)-3-(methoxymethyl)isoxazole-4-carboxylate include other isoxazole derivatives such as:
Sulfamethoxazole: An antibiotic used to treat bacterial infections.
Muscimol: A psychoactive compound that acts as a GABAA receptor agonist.
Ibotenic Acid: A neurotoxic compound that acts as an agonist for glutamate receptors.
Uniqueness
This compound is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H11NO5 |
---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
methyl 5-(hydroxymethyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C8H11NO5/c1-12-4-5-7(8(11)13-2)6(3-10)14-9-5/h10H,3-4H2,1-2H3 |
InChI Key |
MDQDLYAKOUXCTK-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NOC(=C1C(=O)OC)CO |
Origin of Product |
United States |
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